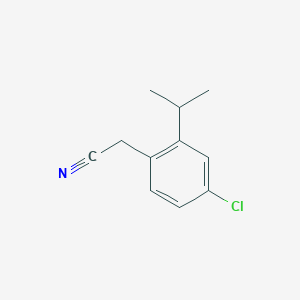![molecular formula C8H12O3 B13413214 7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13413214.png)
7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one is a deuterated analog of 1,4-dioxaspiro[4.5]decan-8-one. This compound is characterized by the presence of deuterium atoms at the 7 and 9 positions, replacing the hydrogen atoms. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules can significantly alter their physical and chemical properties, making such compounds valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one typically involves the deuteration of 1,4-dioxaspiro[4.5]decan-8-one. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the deuterated product. The use of deuterated solvents and reagents can further enhance the efficiency of the deuteration process.
Analyse Chemischer Reaktionen
Types of Reactions
7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The deuterium atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one has several scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to the distinct mass difference between deuterium and hydrogen.
Biology: Employed in metabolic studies to track the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.
Industry: Utilized in the production of deuterated solvents and reagents for various industrial applications.
Wirkmechanismus
The mechanism of action of 7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one involves the interaction of its deuterium atoms with molecular targets. Deuterium’s higher mass compared to hydrogen can lead to changes in bond strength and reaction kinetics. This isotope effect can influence the compound’s behavior in chemical reactions and biological systems, making it a valuable tool for studying reaction mechanisms and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: The non-deuterated analog of the compound.
7,7,9,9-Tetramethyl-1,4-dioxaspiro[4.5]decan-8-one: A similar compound with methyl groups instead of deuterium atoms.
7,7-Dimethyl-1,4-dioxaspiro[4.5]decan-8-one: Another analog with dimethyl groups.
Uniqueness
The uniqueness of 7,7,9,9-Tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one lies in its deuterium content, which imparts distinct physical and chemical properties. This makes it particularly useful in studies requiring isotopic labeling and in applications where the isotope effect is significant.
Eigenschaften
Molekularformel |
C8H12O3 |
|---|---|
Molekulargewicht |
160.20 g/mol |
IUPAC-Name |
7,7,9,9-tetradeuterio-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C8H12O3/c9-7-1-3-8(4-2-7)10-5-6-11-8/h1-6H2/i1D2,2D2 |
InChI-Schlüssel |
VKRKCBWIVLSRBJ-LNLMKGTHSA-N |
Isomerische SMILES |
[2H]C1(CC2(CC(C1=O)([2H])[2H])OCCO2)[2H] |
Kanonische SMILES |
C1CC2(CCC1=O)OCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-Formylphenyl)ethyl]acetamide](/img/structure/B13413131.png)
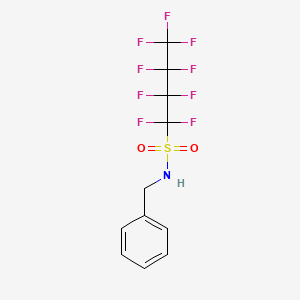
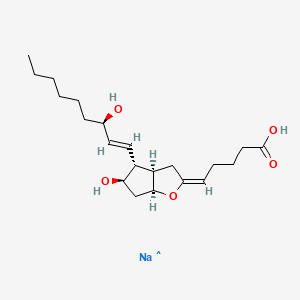
![2-[(4-Methyl-3-cyclohexen-1-yl)methylene]-hydrazine-1-carbothioamide](/img/structure/B13413141.png)
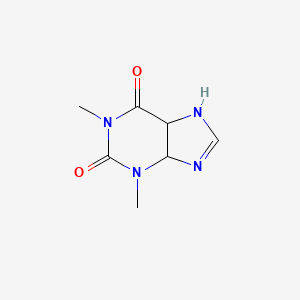
![(4S)-2-[Carboxy[[[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl]amino]methyl]-5,5-dimethylthiazolidine-4-carboxylic Acid Disodium Salt (Penicilloic Acids of Flucloxacillin Disodium Salt)](/img/structure/B13413149.png)


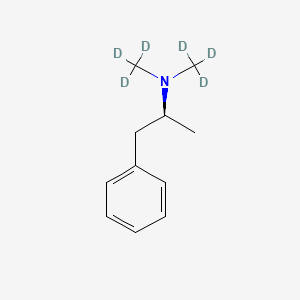
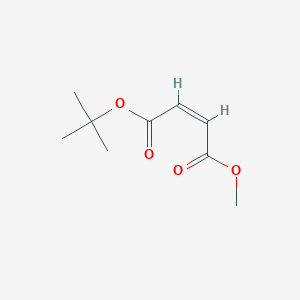
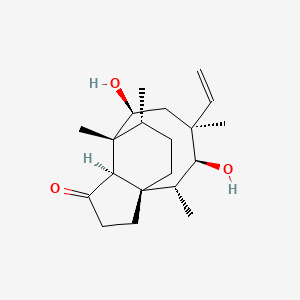
![2-(2-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)acetaldehyde](/img/structure/B13413202.png)
![(S)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-3-yl)methanol](/img/structure/B13413208.png)
